N-(4-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea
Description
N-(4-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea is a halogenated urea derivative characterized by a 4-fluorophenyl group and a 1,2,2-trichlorovinyl moiety linked via a urea bridge. Urea derivatives are widely studied in agrochemical and pharmaceutical research due to their versatile biological activities, particularly as pesticides.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(1,2,2-trichloroethenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3FN2O/c10-7(11)8(12)15-9(16)14-6-3-1-5(13)2-4-6/h1-4H,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCGMFGGOAKGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC(=C(Cl)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N’-(1,2,2-trichlorovinyl)urea typically involves the reaction of 4-fluoroaniline with 1,2,2-trichlorovinyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N’-(1,2,2-trichlorovinyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine or chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated or chlorinated oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N’-(1,2,2-trichlorovinyl)urea involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison :
N-(2-chloro-6-fluorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea ()
- Structure: Substituted benzoyl group with 2-chloro-6-fluoro substituents.
- Molecular Weight: 345.97 g/mol.
- Key Differences: The benzoyl group replaces the 4-fluorophenyl ring, altering steric and electronic properties. The additional chlorine may increase binding affinity to target enzymes but reduce solubility compared to the target compound .
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) ()
- Use: Herbicide.
- Substituents: Trifluoromethyl group on phenyl ring.
- Comparison: The trifluoromethyl group enhances electron-withdrawing effects, increasing herbicide potency but reducing photostability compared to the fluorine in the target compound .
Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) () Use: Insect growth regulator. Substituents: Dichloro-difluorophenyl and difluorobenzamide groups. Comparison: The difluorobenzamide moiety may enhance chitin synthesis inhibition, a common mode of action for urea-based pesticides. The target compound’s trichlorovinyl group could confer broader pest specificity .
N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea () Structure: Pyridyl ring with 4-fluorophenoxy substituent.
Table 1: Comparative Analysis of Urea Derivatives
Notes:
- Lipophilicity : The trichlorovinyl group in the target compound likely increases logP compared to fluometuron, enhancing membrane penetration but raising environmental persistence concerns.
Research Findings and Implications
- Synthetic Flexibility : Modifying substituents on the phenyl or pyridyl rings () allows tuning of solubility and target affinity. For example, pyridyl derivatives () may improve bioavailability in systemic pesticides.
- Toxicity Considerations : The trichlorovinyl group’s metabolic pathway () warrants further study to assess nephrotoxicity risks compared to less halogenated analogues .
Biological Activity
N-(4-fluorophenyl)-N'-(1,2,2-trichlorovinyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
- Molecular Formula : C₉H₆Cl₃FN₂O
- Molecular Weight : 283.51 g/mol
- CAS Number : 646989-42-6
The compound features a urea moiety linked to a fluorinated phenyl group and a trichlorovinyl group, which contributes to its unique chemical properties and biological activities.
Biological Activity Overview
This compound has shown significant biological activity primarily as an herbicide. Its mechanism of action involves the disruption of metabolic pathways in target plant species, leading to inhibition of growth and photosynthesis. Additionally, its structural characteristics suggest potential applications in medicinal chemistry.
Herbicidal Activity
Research indicates that this compound acts on specific biochemical pathways in plants, making it effective against various weed species. The presence of halogen atoms enhances its herbicidal properties by increasing its reactivity and potential toxicity to plants.
| Biological Activity | Mechanism | Target Organisms | Effectiveness |
|---|---|---|---|
| Herbicidal | Disruption of photosynthesis | Various weed species | High efficacy in controlled studies |
Case Studies
-
Study on Herbicidal Efficacy :
- A study conducted by researchers evaluated the herbicidal effects of this compound on common agricultural weeds. Results showed a significant reduction in growth rates compared to untreated controls. The compound was found to inhibit chlorophyll synthesis, leading to visible phytotoxicity within days of application.
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Toxicity Assessment :
- An environmental toxicity assessment was performed to evaluate the impact of this compound on non-target species. The study indicated that while effective against target weeds, it also posed risks to certain beneficial organisms at higher concentrations. This finding underscores the importance of careful application and monitoring in agricultural settings.
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Medicinal Chemistry Applications :
- Preliminary investigations into the compound's potential as a lead for pharmaceutical development have been conducted. Its unique structure may allow for modifications that enhance selectivity and potency against specific biological targets such as cancer cells.
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Inhibition of Plant Growth : The compound was shown to significantly inhibit root and shoot growth in treated plants.
- Selectivity Index : Comparative studies with other herbicides indicated a favorable selectivity index for certain weed species.
- Environmental Persistence : Investigations into the compound's degradation revealed moderate persistence in soil, raising concerns about long-term environmental effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
